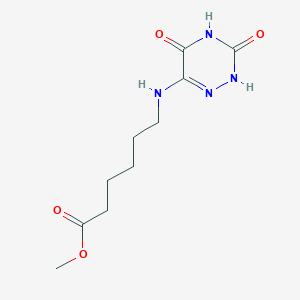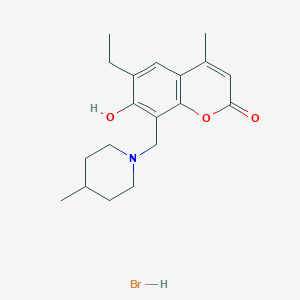![molecular formula C11H11N5O2 B7740219 5-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B7740219.png)
5-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a triazine ring substituted with a hydrazinyl group and a hydroxybenzylidene moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene moiety can be oxidized to form corresponding quinones.
Reduction: The hydrazinyl group can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydroxybenzylidene moiety may participate in hydrogen bonding and π-π interactions, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A structurally related compound with similar biological activity.
5-(2-Hydroxybenzylidene)-2,4-thiazolidinedione: Another compound with a hydroxybenzylidene moiety, known for its antidiabetic properties.
3-Hydroxy-2-methyl-4H-pyran-4-one: A compound with a similar hydroxybenzylidene structure, used in flavor and fragrance industries.
Uniqueness
5-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one is unique due to the combination of its triazine ring and the hydroxybenzylidene moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
5-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-10(13-11(18)16-14-7)15-12-6-8-3-2-4-9(17)5-8/h2-6,17H,1H3,(H2,13,15,16,18)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAMFEHAKOSNFV-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7740136.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B7740137.png)


![8-[[Bis(2-methylpropyl)amino]methyl]-6-ethyl-7-hydroxy-4-methylchromen-2-one](/img/structure/B7740162.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-6-ethyl-7-hydroxy-4-methylchromen-2-one;2,3-dihydroxybutanedioic acid](/img/structure/B7740183.png)

![2-Ethyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]benzo[c]chromen-6-one](/img/structure/B7740192.png)
![2-Ethyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]benzo[c]chromen-6-one;hydrobromide](/img/structure/B7740195.png)
![2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B7740198.png)

![5-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE](/img/structure/B7740211.png)
![methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]butanoate](/img/structure/B7740226.png)
